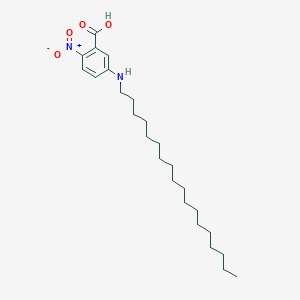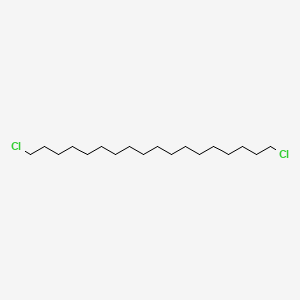
1,18-Dichlorooctadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,18-Dichlorooctadecane is an organic compound with the molecular formula C18H36Cl2 It is a chlorinated hydrocarbon, specifically a long-chain alkane with chlorine atoms attached to the first and eighteenth carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
1,18-Dichlorooctadecane can be synthesized through the chlorination of octadecane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet (UV) light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Non-polar solvents such as carbon tetrachloride (CCl4) or hexane.
Reaction Time: Several hours to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors where octadecane and chlorine gas are introduced, and the reaction is carried out under controlled conditions to maximize yield and purity. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
1,18-Dichlorooctadecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to octadecane by using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of corresponding alcohols or carboxylic acids, depending on the reaction conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Major Products Formed
Substitution: Formation of 1,18-dihydroxyoctadecane or other substituted derivatives.
Reduction: Formation of octadecane.
Oxidation: Formation of 1,18-octadecanediol or octadecanoic acid.
科学的研究の応用
1,18-Dichlorooctadecane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organic compounds and in studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems and as a model compound for studying the behavior of chlorinated hydrocarbons.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
作用機序
The mechanism of action of 1,18-Dichlorooctadecane involves its interaction with various molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential modifications in their structure and function. The pathways involved include:
Covalent Bond Formation: Interaction with nucleophilic amino acids in proteins.
Oxidative Stress: Generation of reactive oxygen species (ROS) through metabolic processes.
Membrane Disruption: Integration into lipid bilayers, affecting membrane fluidity and permeability.
類似化合物との比較
1,18-Dichlorooctadecane can be compared with other similar compounds such as:
1,17-Dichlorooctadecane: Similar structure but with chlorine atoms at the first and seventeenth positions.
1-Chlorooctadecane: Contains only one chlorine atom at the first position.
1,18-Dibromooctadecane: Similar structure but with bromine atoms instead of chlorine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where selective reactivity is required.
特性
CAS番号 |
137117-17-0 |
|---|---|
分子式 |
C18H36Cl2 |
分子量 |
323.4 g/mol |
IUPAC名 |
1,18-dichlorooctadecane |
InChI |
InChI=1S/C18H36Cl2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h1-18H2 |
InChIキー |
RWDNVAYFEUJBJV-UHFFFAOYSA-N |
正規SMILES |
C(CCCCCCCCCCl)CCCCCCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


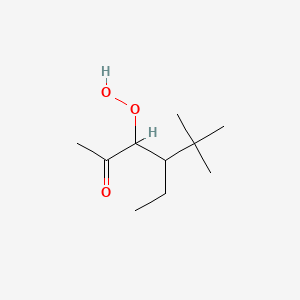
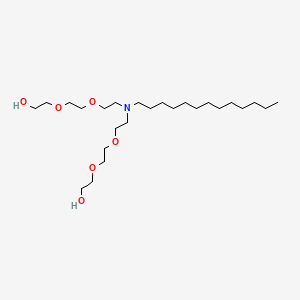
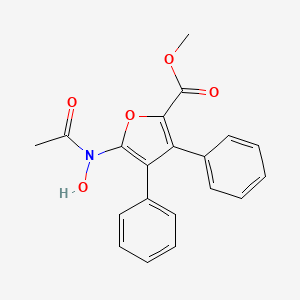
![Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]-](/img/structure/B14274949.png)
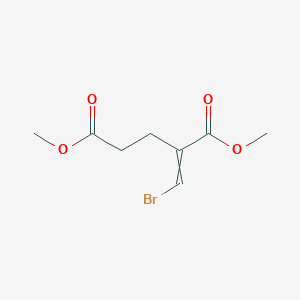
![1-(4-Methoxyphenyl)-3-[(propan-2-yl)amino]but-2-en-1-one](/img/structure/B14274961.png)
![5-(3-Fluorononyl)-2-[4-(heptyloxy)phenyl]pyridine](/img/structure/B14274966.png)
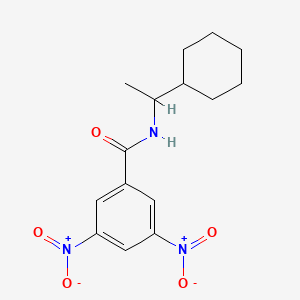
![N,N-Dimethyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B14274987.png)

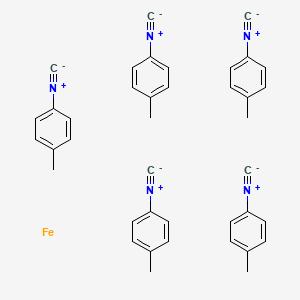
![N,N-Dimethyl-4-[2-(piperidin-4-yl)ethyl]aniline](/img/structure/B14275008.png)
![Methyl 4-[(2,4-dichlorophenyl)methoxy]benzoate](/img/structure/B14275015.png)
